![molecular formula C37H47NO11 B580107 7-(Hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione CAS No. 1467083-07-3](/img/structure/B580107.png)
7-(Hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione
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Description
7-(Hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione is a useful research compound. Its molecular formula is C37H47NO11 and its molecular weight is 681.779. The purity is usually 95%.
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Scientific Research Applications
Intramolecular Diels-Alder Cycloadditions
The study by Zezula, Hudlický, and Ghiviriga (2001) explores the use of intramolecular Diels-Alder cycloadditions, a key reaction in organic synthesis. This process is instrumental in constructing complex molecular structures, such as the one mentioned, which are often used in the total synthesis of alkaloids and other biologically active molecules (Zezula, Hudlický, & Ghiviriga, 2001).
Synthesis of Heterocyclic Derivatives
Lin (1993) discusses the synthesis of heterocyclic derivatives, which are vital in medicinal chemistry for creating new therapeutic agents. The study details the processes involved in constructing complex heterocyclic frameworks, which might be applicable to synthesizing the given compound (Lin, 1993).
Studies Related to Penicillins
Carter, Kaura, and Stoodley (1980) conducted research related to penicillins, showcasing the importance of intricate organic synthesis in developing pharmaceuticals. This research could inform methods for synthesizing and manipulating complex molecules like the one (Carter, Kaura, & Stoodley, 1980).
Catalytic Dehydrocondensation in Synthesis
Prokof’eva et al. (2000) describe the catalytic dehydrocondensation method in synthesizing derivatives of benzoquinone. This methodology may be relevant in the context of synthesizing complex organic molecules, particularly those with multiple functional groups and rings, similar to the compound (Prokof’eva et al., 2000).
Computational Studies on Blood Glucose Regulation
Muthusamy and Krishnasamy (2016) conducted a computational study on a structurally complex molecule isolated from Syzygium densiflorum, which has implications in diabetes management. This study highlights the significance of computational approaches in understanding the biological activities of complex molecules (Muthusamy & Krishnasamy, 2016).
properties
IUPAC Name |
7-(hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-5-35-9-19(17-4-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)30-37(35)24-20(47-33(37)45)7-15(12-39)23(24)31(48-30)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZJHFQGXVKNBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC45CC(C6C47C8C(C=C(C8C(O6)OC9C(C(C(C(O9)CO)O)O)O)CO)OC7=O)C4=C5C5(C3(C2CC1C5=O)C)CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H47NO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is significant about the total synthesis of Hybridaphniphylline B?
A1: The first total synthesis of Hybridaphniphylline B [] represents a significant achievement in synthetic organic chemistry. This complex molecule, with its 11 rings and 19 stereocenters, presented a considerable challenge. The successful synthesis involved a crucial late-stage intermolecular Diels-Alder reaction, utilizing a fully elaborated cyclopentadiene and asperuloside tetraacetate. This innovative approach highlights the power of synthetic chemistry to create intricate natural products, paving the way for further exploration of their biological activities and potential applications. You can explore the details of this synthesis in the paper published here: [] (https://www.semanticscholar.org/paper/397dc72124211c0aeb1f3fa7b65e3dbd3a5d24e9)
Q2: What is the structural significance of Hybridaphniphylline A and B?
A2: Hybridaphniphyllines A and B stand out due to their unique structures. They represent a novel class of natural products identified as Daphniphyllum alkaloid and iridoid hybrids. The presence of an iridoid unit linked to a Daphniphyllum alkaloid suggests a possible biosynthetic pathway involving a Diels-Alder cycloaddition within the Daphniphyllum longeracemosum plant []. This discovery provides valuable insights into the potential chemical diversity and complexity within the Daphniphyllum genus.
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